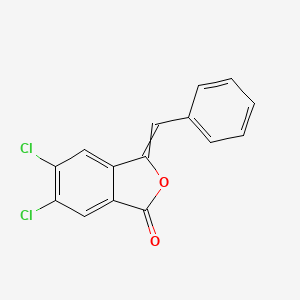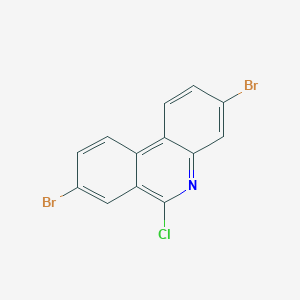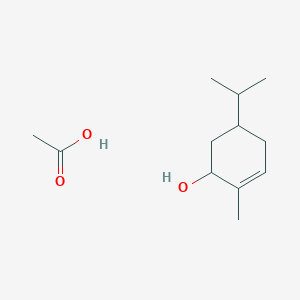
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of alcohol and is characterized by its cyclohexene ring structure with methyl and isopropyl substituents. It is commonly found in essential oils and has a variety of applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of terpenes, such as limonene or pinene, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated cyclohexenes, ethers.
Scientific Research Applications
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the hydrophobic cyclohexene ring can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Menthol: Similar structure but with a hydroxyl group at a different position.
Carvone: Contains a ketone group instead of a hydroxyl group.
Limonene: Lacks the hydroxyl group and has a different ring structure.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
26252-08-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,7,9-11H,5-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
MMSANMQUCORDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1O)C(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


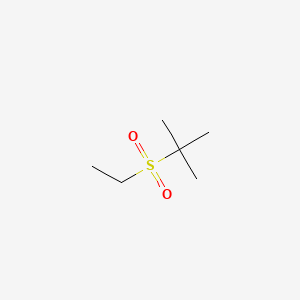
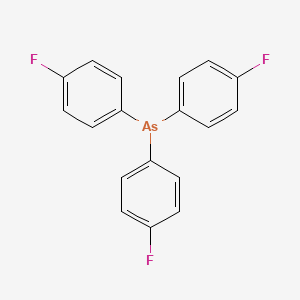
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
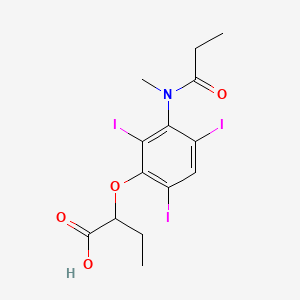
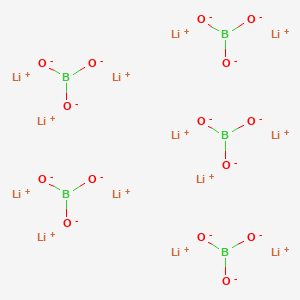
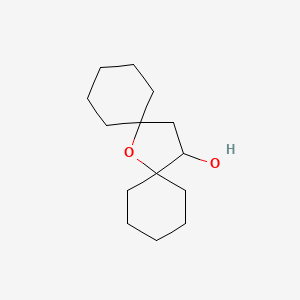
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
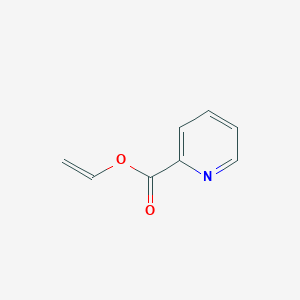
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
